molecular formula C20H21NO3 B3849254 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone CAS No. 5401-25-2

4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

Cat. No. B3849254
CAS RN: 5401-25-2
M. Wt: 323.4 g/mol
InChI Key: MCVQZEIYWZQXKB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as MMPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone involves its ability to inhibit specific enzymes involved in various biological processes. 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. In Alzheimer's disease, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to inhibit beta-secretase, an enzyme that is involved in the production of amyloid beta plaques in the brain. In Parkinson's disease, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to inhibit angiogenesis and metastasis, which are crucial steps in cancer progression. In Alzheimer's disease research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to reduce the accumulation of amyloid beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are key factors in the development of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is its ability to selectively target specific enzymes involved in various biological processes. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be tested in humans.

Future Directions

There are several future directions for 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone research. One of the directions is the development of more potent and selective 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone analogs for the treatment of various diseases. Another direction is the evaluation of the safety and efficacy of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in preclinical and clinical studies. Additionally, the use of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone as a tool for studying the role of specific enzymes in various biological processes can also be explored.
Conclusion:
In conclusion, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone have been discussed in this paper. 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has shown promising results in various disease models, and further research is needed to evaluate its safety and efficacy in preclinical and clinical studies.

Scientific Research Applications

4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in angiogenesis and metastasis. In Alzheimer's disease research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to reduce the accumulation of amyloid beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, 4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.

properties

IUPAC Name

4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-15-8-4-5-9-16(15)19(20(23)21-13)17(22)12-11-14-7-3-6-10-18(14)24-2/h3,6-7,10-12H,4-5,8-9H2,1-2H3,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQZEIYWZQXKB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416838
Record name STK374914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

CAS RN

5401-25-2
Record name STK374914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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